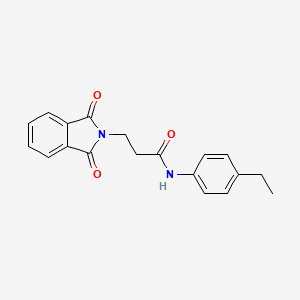

3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide

Description

Properties

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)-N-(4-ethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3/c1-2-13-7-9-14(10-8-13)20-17(22)11-12-21-18(23)15-5-3-4-6-16(15)19(21)24/h3-10H,2,11-12H2,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTWGORJKNKBKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide typically involves multiple steps, starting with the formation of the isoindolone core[_{{{CITATION{{{2{N- [3- (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N- 3- (1,3 .... One common approach is the condensation of phthalic anhydride with an appropriate amine, followed by further functionalization to introduce the ethylphenyl group[{{{CITATION{{{1{3- (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride](https://www.sigmaaldrich.com/BE/en/product/aldrich/otv000277)[{{{CITATION{{{_2{N- [3- (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N- 3- (1,3 ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using high-purity reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{N- [3- (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propoxy]-N- 3- (1,3 ....

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted isoindolones or other derivatives.

Scientific Research Applications

Anti-Cancer Activity

Research indicates that isoindole derivatives, including this compound, exhibit promising anti-cancer properties. For instance, compounds similar to the target compound have shown significant growth inhibition against various cancer cell lines. A study demonstrated that certain analogs had GI50 values (the concentration required to inhibit cell growth by 50%) as low as 20 nM against CNS and melanoma cell lines, highlighting their potential as anti-cancer agents .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Analogous compounds have been identified as broad-spectrum anti-inflammatory agents. For example, a thalidomide analog containing a similar isoindole moiety was found to effectively inhibit inflammation in preclinical models .

Neuroprotective Effects

Preliminary studies suggest that isoindole derivatives could have neuroprotective effects due to their ability to cross the blood-brain barrier (BBB). This property is crucial for developing treatments for neurodegenerative diseases .

Case Study 1: Anti-Cancer Activity

In a comparative study involving various isoindole derivatives, it was found that modifications on the phenyl ring significantly influenced the anti-cancer activity of these compounds. The presence of electron-donating groups enhanced cytotoxicity against specific cancer cell lines .

Case Study 2: Anti-inflammatory Properties

A thalidomide analog with a similar isoindole structure was tested for its anti-inflammatory effects in vivo. Results indicated a marked reduction in inflammatory markers in treated animals compared to controls, suggesting a potential therapeutic role for such compounds in managing inflammatory diseases .

Mechanism of Action

The mechanism by which 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide exerts its effects involves interactions with specific molecular targets and pathways. The isoindolone core can bind to enzymes or receptors, modulating their activity and leading to biological effects. The ethylphenyl group may enhance the compound's affinity for these targets, increasing its potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related derivatives, emphasizing substituent effects, biological activities, and pharmacological profiles:

Key Observations:

Substituent Effects: Nitrate Esters (C1–C6): Improve NO-donor capacity but introduce mutagenic risks (albeit lower than HU). Aromatic Groups: The 4-ethylphenyl group in the target compound balances lipophilicity and steric bulk, contrasting with polar groups (e.g., sulfonamides in C4) or bulky diphenylacetyl moieties (e.g., NSC-402199) . Heterocycles: Thiazole () or indole () substituents may alter target selectivity (e.g., FPR2 agonism vs. mGlu5 modulation) .

Pharmacological Profiles: Genotoxicity: Phthalimide-nitrate hybrids (C1–C6) show lower micronucleus frequencies than HU (MNRET < 6 vs. 33.7 at 100 mg/kg), suggesting the target compound may inherit this safety profile if metabolically stable .

Structural-Activity Relationships (SAR) :

Biological Activity

3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethylphenyl)propanamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula: C19H20N2O3

- Molecular Weight: 320.37 g/mol

The structure features a dioxoisoindole moiety linked to an ethylphenyl group via a propanamide chain, which is essential for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Effects: Studies have shown that derivatives of isoindole structures can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antitumor Activity: Some isoindole derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating possible applications in oncology.

- Neuroprotective Properties: Compounds with similar structures have been reported to protect neuronal cells from oxidative stress.

The biological activity of this compound is believed to involve:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in inflammatory pathways such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Modulation of Cell Signaling Pathways: It could interfere with signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

- Antioxidant Activity: The presence of dioxo groups may contribute to scavenging free radicals, thereby reducing oxidative stress.

Case Study 1: Anti-inflammatory Activity

A study conducted by investigated the anti-inflammatory effects of various isoindole derivatives, including the target compound. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels in vitro, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Antitumor Potential

Research published on isoindole derivatives demonstrated their cytotoxic effects against several cancer cell lines. The study highlighted that compounds similar to this compound exhibited IC50 values in the micromolar range against breast and prostate cancer cells .

Case Study 3: Neuroprotective Effects

In a neuroprotection study, derivatives were tested for their ability to protect neuronal cells from oxidative damage induced by hydrogen peroxide. The results showed that these compounds significantly reduced cell death and increased cell viability compared to controls .

Data Table: Summary of Biological Activities

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.